molecular formula C11H11N3O2 B1482431 3-Ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-45-3

3-Ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482431
CAS RN: 2098102-45-3
M. Wt: 217.22 g/mol
InChI Key: KIVMIOWJHMGKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 3-ethyl-6-pyridin-2-yl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a heterocyclic compound with a five-membered ring system containing four nitrogen atoms. It is an important synthetic intermediate for the synthesis of various biologically active compounds and has been extensively studied for its synthetic, biological, and pharmacological properties.

Scientific Research Applications

3-Ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a versatile intermediate for the synthesis of various biologically active compounds. It has been used in the synthesis of a number of compounds with anti-inflammatory, anti-bacterial, and anti-viral activities. It has also been used in the synthesis of compounds with antifungal and anti-cancer activities.

Mechanism of Action

The mechanism of action of 3-ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is not clearly understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the synthesis of proteins, lipids, and nucleic acids. It has also been suggested that the compound may act as an agonist of certain receptors involved in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-bacterial, and anti-viral activities. It has also been reported to have antifungal and anti-cancer activities. In addition, the compound has been reported to have anti-oxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments is its availability in large quantities. It is relatively easy to synthesize, and the reaction is quite efficient. However, it should be noted that the compound is not very stable and has a short shelf life. In addition, the compound is toxic if ingested, and therefore should be handled with care.

Future Directions

The potential applications of 3-ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are numerous and varied. The compound could be further investigated for its anti-inflammatory, anti-bacterial, and anti-viral activities. It could also be explored for its antifungal and anti-cancer activities. In addition, it could be studied for its role in signal transduction pathways. Finally, the compound could be further investigated for its potential therapeutic applications, such as the treatment of various diseases and disorders.

properties

IUPAC Name

3-ethyl-6-pyridin-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-10(15)7-9(13-11(14)16)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVMIOWJHMGKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Ethyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Reactant of Route 6
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